molecular formula C17H18N6O3 B2375801 3-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034435-60-2

3-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No. B2375801
M. Wt: 354.37
InChI Key: XTENBCAOGNKUBI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrazolo[5,1-b][1,3]oxazine ring, a piperidine ring, and a pyrazine ring, all of which are common structures in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the nitrile group could be hydrolyzed to a carboxylic acid, or the piperidine ring could undergo various substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the polarity of its functional groups, and its stability could be influenced by the presence of the nitrile group .

Scientific Research Applications

Synthesis and Biological Activity

Research on pyrazine derivatives, including compounds closely related to the one mentioned, focuses on synthesizing new chemical entities and evaluating their biological activities. For example, the study by Al-Adiwish, Abubakr, and Alarafi (2017) describes the synthesis of new pyrazolo [5, 1-c] [1, 2, 4] triazines and their evaluation for antibacterial, antifungal activities, and cytotoxicity against breast cancer cells (MCF7) (Al-Adiwish, Abubakr, & Alarafi, 2017). Such studies underscore the potential of pyrazine derivatives in developing new therapeutic agents.

Antimicrobial and Antifungal Activities

Novel pyrazolyl-s-triazine derivatives synthesized in the work of Sharma et al. (2017) were characterized for their molecular structure and evaluated for antimicrobial and antifungal activities. These compounds showed significant bioactivity against several microorganisms, highlighting the potential of pyrazine derivatives in addressing microbial resistance (Sharma, Ghabbour, Khan, Torre, Albericio, & El‐Faham, 2017).

Safety And Hazards

The safety and hazards of this compound would depend on its exact structure and properties. For example, nitriles can be toxic and should be handled with care .

Future Directions

Future research could focus on further characterizing this compound, including its synthesis, properties, and potential applications. For example, it could be studied for its potential use as a pharmaceutical or as a building block in organic synthesis .

properties

IUPAC Name

3-[1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3/c18-9-14-15(20-5-4-19-14)26-12-3-1-6-22(11-12)16(24)13-10-21-23-7-2-8-25-17(13)23/h4-5,10,12H,1-3,6-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTENBCAOGNKUBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C3N(CCCO3)N=C2)OC4=NC=CN=C4C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

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